2-Chloro-1-decylpyridin-1-ium chloride
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Overview
Description
2-Chloro-1-decylpyridin-1-ium chloride is a quaternary ammonium compound with the molecular formula C15H25Cl2N. It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-decylpyridin-1-ium chloride typically involves the quaternization of pyridine with a decyl halide, followed by chlorination. The reaction is usually carried out in an organic solvent under reflux conditions. The general reaction scheme is as follows:
Quaternization: Pyridine reacts with decyl chloride to form 1-decylpyridinium chloride.
Chlorination: The 1-decylpyridinium chloride is then treated with chlorine to introduce the chloro group at the 2-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-decylpyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.
Addition Reactions: The pyridinium ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include 2-hydroxy-1-decylpyridin-1-ium chloride, 2-alkoxy-1-decylpyridin-1-ium chloride, and 2-amino-1-decylpyridin-1-ium chloride.
Oxidation: Products include 2-chloro-1-decylpyridin-1-ium N-oxide.
Reduction: Products include 1-decylpyridin-1-ium chloride.
Scientific Research Applications
2-Chloro-1-decylpyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a reagent in the preparation of other pyridinium salts.
Biology: Employed in the study of cell membrane interactions and as an antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic.
Industry: Utilized in the formulation of disinfectants and cleaning agents
Mechanism of Action
The mechanism of action of 2-Chloro-1-decylpyridin-1-ium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This action is primarily due to the amphiphilic nature of the molecule, which allows it to integrate into the membrane and disrupt its integrity .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
2-Chloro-1-methylpyridinium iodide: Used as a reagent in organic synthesis, particularly in the activation of hydroxy groups.
Uniqueness
2-Chloro-1-decylpyridin-1-ium chloride is unique due to its longer alkyl chain, which enhances its ability to interact with lipid membranes, making it more effective as an antimicrobial agent compared to shorter-chain analogs like cetylpyridinium chloride .
Properties
CAS No. |
112261-42-4 |
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Molecular Formula |
C15H25Cl2N |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-chloro-1-decylpyridin-1-ium;chloride |
InChI |
InChI=1S/C15H25ClN.ClH/c1-2-3-4-5-6-7-8-10-13-17-14-11-9-12-15(17)16;/h9,11-12,14H,2-8,10,13H2,1H3;1H/q+1;/p-1 |
InChI Key |
FKLCZPOODCDZKF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=CC=C1Cl.[Cl-] |
Origin of Product |
United States |
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